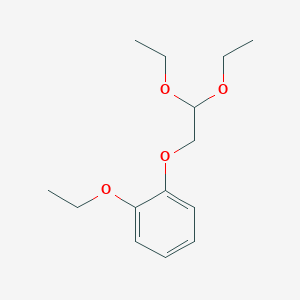

2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal

Description

Properties

IUPAC Name |

1-(2,2-diethoxyethoxy)-2-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-4-15-12-9-7-8-10-13(12)18-11-14(16-5-2)17-6-3/h7-10,14H,4-6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFIGZIQAGNFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553753 | |

| Record name | 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112101-73-2 | |

| Record name | 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene can be synthesized through the reaction of diethyl chloroacetate with ethylene glycol . The reaction typically involves the use of a catalyst and is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes mixing the reactants, adding a catalyst, and conducting the reaction under specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Organic Synthesis

2-(2-Ethoxyphenoxy)acetaldehyde diethyl acetal serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo reactions such as hydrolysis and condensation makes it valuable for creating more complex molecules.

Key Reactions :

- Hydrolysis : The acetal can be hydrolyzed to yield the corresponding aldehyde, which can then participate in further reactions.

- Condensation Reactions : It can react with nucleophiles to form new carbon-carbon bonds, leading to the synthesis of diverse organic frameworks.

Pharmaceutical Applications

Research indicates that derivatives of this compound may exhibit biological activity, particularly as potential drug candidates. Its structure allows for modifications that could enhance pharmacological properties.

- Antimicrobial Activity : Compounds derived from this acetal have been investigated for their antimicrobial properties, showing efficacy against various bacterial strains.

- Anticancer Potential : Some studies suggest that modifications of this compound may inhibit cancer cell proliferation, making it a candidate for further drug development.

Materials Science

In materials science, this compound is explored for its role in producing polymers and resins. Its chemical structure allows it to act as a cross-linking agent or a modifier in polymer formulations.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating its potential use in developing new antimicrobial agents.

Case Study 2: Synthesis of Novel Compounds

Researchers utilized this compound as a starting material to synthesize new phenolic compounds with enhanced biological activities. The synthesized compounds were evaluated for their antioxidant and anti-inflammatory properties, demonstrating promising results.

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene involves its interaction with molecular targets and pathways in chemical reactions. The ethoxy groups in the compound can undergo nucleophilic attack, leading to the formation of various intermediates and products. The compound’s stability and reactivity are influenced by the presence of the ethoxy groups, which can be converted to aldehyde groups under acidic conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Acetals are broadly classified by their substituents, which dictate reactivity and applications. Below is a comparison of 2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal with structurally related compounds:

Reactivity and Stability

- Equilibrium Dynamics: Acetaldehyde Diethyl Acetal (CAS 105-57-7) exists in equilibrium with acetaldehyde and ethanol, influenced by pH and alcohol content. In spirits (40–50% ABV), only 15–20% of acetaldehyde forms the acetal, limiting its flavor contribution . This equilibrium is less pronounced in this compound due to steric hindrance from the bulky ethoxyphenoxy group, enhancing its stability .

- Synthetic Pathways: Unlike Acetaldehyde Diethyl Acetal, which forms via acid-catalyzed reactions , this compound is synthesized through nucleophilic substitution, as seen in analogues like 2-(2-Methoxyethoxy)acetaldehyde Diethyl Acetal (91.7% yield using sodium methoxide ).

Physical Properties

- Solubility: Acetaldehyde Diethyl Acetal exhibits high solubility in ethanol and water (44.0 g/L at 25°C) , whereas this compound is likely less water-soluble due to its hydrophobic aromatic substituent.

- Boiling Points : Simple acetals like Acetaldehyde Diethyl Acetal boil at 102.7°C , while bulkier derivatives (e.g., 2-(Perfluoro-N-octyl)acetaldehyde Diethyl Acetal) have higher boiling points (98.5°C at 10 mmHg) .

Biological Activity

2-(2-Ethoxyphenoxy)acetaldehyde diethyl acetal is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its unique structural properties, which enable it to interact with various biological targets. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHO

- CAS Number : 112101-73-2

- Molecular Weight : 250.29 g/mol

The biological activity of this compound primarily revolves around its interaction with specific enzymes and cellular pathways:

- Enzyme Inhibition :

-

Cellular Effects :

- Studies suggest that this compound may also have antioxidant properties, which could protect cells from oxidative stress and damage.

-

Pharmacokinetics :

- Preliminary pharmacokinetic studies indicate that the compound has acceptable physicochemical properties with low toxicity, making it a potential candidate for drug development.

Biological Activity Data

| Activity Type | Details |

|---|---|

| α-Glucosidase Inhibition | Reduces postprandial blood glucose levels by slowing carbohydrate digestion. |

| Antioxidant Potential | Protects against oxidative stress in cellular environments. |

| Toxicity Profile | Exhibits low toxicity in preliminary studies, indicating safety for further research. |

Case Studies and Research Findings

- Inhibition Studies :

-

Antioxidant Activity :

- In cellular assays, the compound showed a capacity to scavenge free radicals, indicating its role as an antioxidant agent. This property may contribute to its protective effects against various diseases linked to oxidative stress.

-

Pharmacological Applications :

- Given its dual action as an enzyme inhibitor and antioxidant, there is ongoing research into the compound's use as a therapeutic agent for conditions such as diabetes and cardiovascular diseases. Its ability to modulate glucose metabolism positions it as a promising candidate for further clinical investigation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal, and what reaction conditions are critical for yield optimization?

- Answer : The synthesis typically involves multi-step etherification and acetalization reactions. For example, intermediate compounds like 2-methoxybenzoic acid may undergo esterification with ethylene glycol under acidic conditions (e.g., H₂SO₄ catalysis) to form a phenoxyethanol derivative. Subsequent reaction with diethyl acetal precursors under anhydrous conditions (e.g., using molecular sieves) is critical to avoid hydrolysis. Temperature control (40–60°C) and inert atmospheres (N₂/Ar) are recommended to stabilize reactive intermediates .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Answer : Despite its non-hazardous GHS classification, standard precautions include:

- Use of impervious gloves (nitrile or neoprene) and safety goggles to prevent skin/eye contact.

- Work in a fume hood to minimize inhalation risks.

- Avoid contact with oxidizing agents or strong acids to prevent decomposition .

Q. Which analytical techniques are most suitable for characterizing this compound and verifying its purity?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or gas chromatography-mass spectrometry (GC-MS) are preferred for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly for acetal proton signals (~4.5–5.5 ppm) and ethoxy group resonances (~1.2–1.4 ppm for CH₃) .

Advanced Research Questions

Q. How can researchers address instability issues observed in the aldehyde precursor during synthesis?

- Answer : The aldehyde precursor (2-(2-Ethoxyphenoxy)acetaldehyde) is highly unstable. Stabilization strategies include:

- Storage at –20°C under nitrogen.

- Immediate derivatization (e.g., acetal formation) post-synthesis.

- Use of stabilizers like hydroquinone to inhibit oxidation .

Q. How should contradictory data regarding the compound’s hazard classification (non-hazardous vs. flammable) be reconciled in experimental design?

- Answer : Discrepancies arise from differences in purity, solvent systems, or decomposition byproducts. Researchers should:

- Conduct a full risk assessment using SDS from multiple suppliers.

- Perform flammability testing (e.g., flash point analysis) for solvent-containing formulations .

Q. What methodologies are recommended for assessing occupational exposure to this compound in research environments?

- Answer : Biomonitoring via urinary metabolites (e.g., alkoxyacetic acids) using LC-MS/MS provides sensitivity. Air sampling with activated charcoal tubes, followed by GC analysis, quantifies airborne exposure. Regular medical surveillance for ocular/skin irritation is advised .

Q. How can the compound’s ether-acetal structure be leveraged in drug delivery system design?

- Answer : The acetal group’s pH-sensitive hydrolysis enables controlled drug release. For example, conjugation with anticancer agents (e.g., doxorubicin) via ester linkages can enhance tumor-targeted delivery. Stability studies in simulated physiological buffers (pH 4.5–7.4) are critical for optimizing release kinetics .

Q. What experimental approaches are suitable for studying environmental degradation pathways of this compound?

- Answer : Hydrolysis and photolysis studies under controlled conditions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.